[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride
Overview
Description
[(R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl]palladium(II) chloride is a useful research compound. Its molecular formula is C48H40Cl2P2Pd and its molecular weight is 856.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 854.10171 g/mol and the complexity rating of the compound is 900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Organic Synthesis
Allylic Alkylation and Hydrogenation
BINAP type ligands have been used in palladium-catalyzed allylic alkylation and hydrogenation processes. For instance, complexes containing chiral diphosphite ligands based on (1S,2S)-Trans-1,2-cyclohexanediol have shown effectiveness in asymmetric allylic alkylation, achieving up to 75% enantiomeric excess (Pang, Tian, Li, & Wang, 2017).
Hydrosilylation of Styrenes
In the palladium-catalyzed asymmetric hydrosilylation of styrene, monophosphine ligands derived from BINAP have been observed to exhibit high enantioselectivity, producing (S)-1-phenylethanol with up to 98% enantiomeric excess (Hayashi et al., 2000).
Wacker-Type Cyclization
BINAP-based bis(oxazoline) ligands have been effectively used in palladium(II)-catalyzed Wacker-type cyclizations, demonstrating high enantioselectivity (Uozumi, Kyota, Kato, Ogasawara, & Hayashi, 1999).
Photofunctional Properties
- Photoluminescence in Metal Complexes: BINAP ligands in palladium(0) and platinum(0) complexes have been studied for their strong luminescence and photophysical properties. For example, [Pd(biphep)(2)] and [Pt(biphep)(2)] complexes have shown notable photoluminescence due to metal-to-ligand charge transfer excited states (Tsubomura et al., 2008).
Asymmetric Catalysis
Asymmetric Hydrogenation
Palladium complexes with BINAP ligands have been used in asymmetric hydrogenation reactions, such as the hydrogenation of α-fluorinated iminoesters to produce β-fluorinated α-amino esters with high enantioselectivity (Abe, Amii, & Uneyama, 2001).
Asymmetric Allylic Substitution
Palladium-catalyzed asymmetric allylic substitutions using BINAP-based ligands have been successful in achieving high enantiomeric excess in the produced chiral products (Cavazzini, Pozzi, Quici, Maillard, & Sinou, 2001).
Structural Studies
- Structural Characterization: Structural characterization of compounds such as dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) has been carried out, including elemental analysis and spectroscopic methods (Wang, 2015).
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichloropalladium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2ClH.Pd/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;;;/h5-32H,1-4H3;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKISPNGKUJAU-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Pd]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Cl2P2Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191654-69-0 | |
Record name | 191654-69-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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